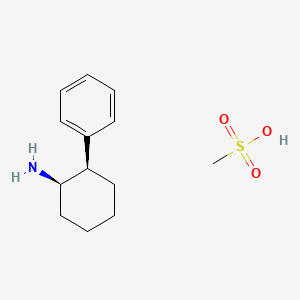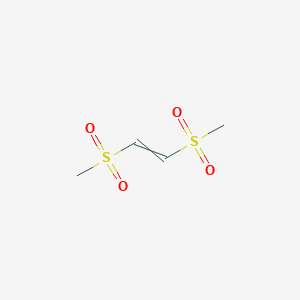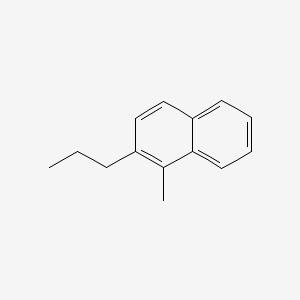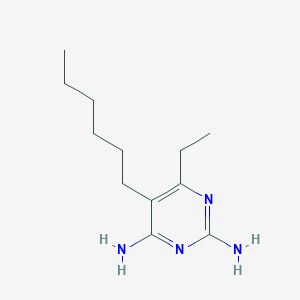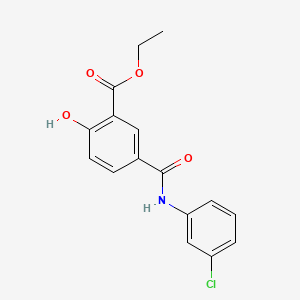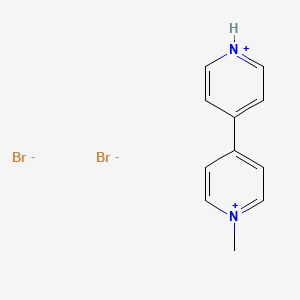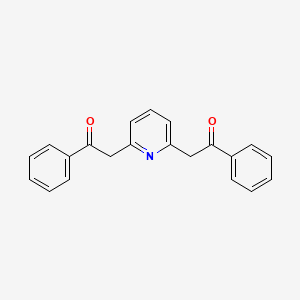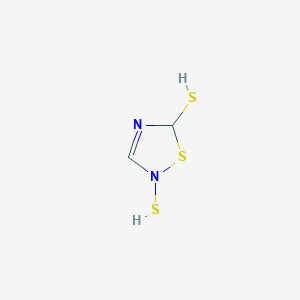
2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms within the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can produce various functionalized thiadiazole derivatives .
Applications De Recherche Scientifique
2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Medicine: Research has shown potential for this compound in anticancer and anti-inflammatory drug development.
Industry: It is used in the production of biocides, fungicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit enzyme activity by binding to active sites or interacting with essential cofactors. Its antimicrobial activity is often attributed to its ability to disrupt cell membrane integrity or interfere with nucleic acid synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities.
2,5-Dimercapto-1,3,4-thiadiazole: Known for its antioxidant properties and use in corrosion inhibitors.
Uniqueness
2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol is unique due to its dual thiol groups, which enhance its reactivity and potential for forming disulfide bonds. This structural feature distinguishes it from other thiadiazoles and contributes to its diverse applications in various fields .
Propriétés
Numéro CAS |
37082-92-1 |
|---|---|
Formule moléculaire |
C2H4N2S3 |
Poids moléculaire |
152.3 g/mol |
Nom IUPAC |
2-sulfanyl-5H-1,2,4-thiadiazole-5-thiol |
InChI |
InChI=1S/C2H4N2S3/c5-2-3-1-4(6)7-2/h1-2,5-6H |
Clé InChI |
RLBGAEYWZMIAOO-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(SN1S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-2-methyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14665647.png)
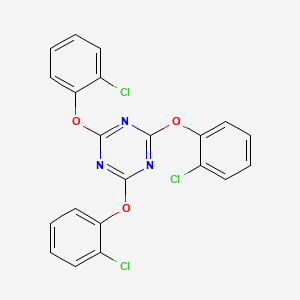
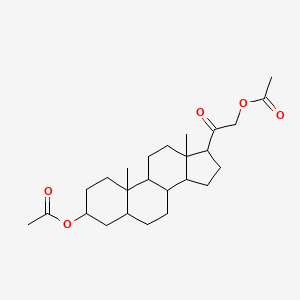
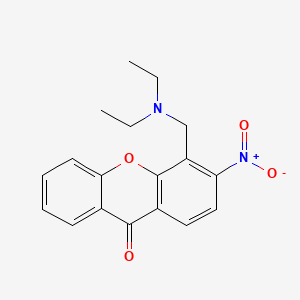
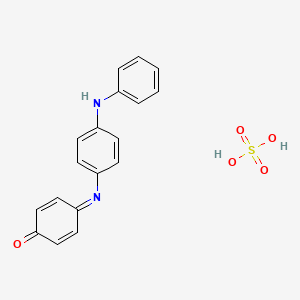
![N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide](/img/structure/B14665682.png)
![3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14665684.png)
